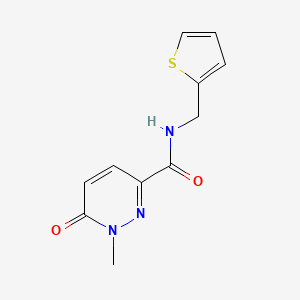

1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide

Description

1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative featuring a carboxamide group at the 3-position, a methyl substituent at the 1-position, and a thiophen-2-ylmethyl moiety as the N-linked side chain. The thiophene group in this compound may enhance lipophilicity and influence binding interactions with biological targets, such as proteasomes or kinases .

Properties

IUPAC Name |

1-methyl-6-oxo-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-14-10(15)5-4-9(13-14)11(16)12-7-8-3-2-6-17-8/h2-6H,7H2,1H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKVZLPOWMDTLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Introduction of the Methyl Group: Methylation of the pyridazine core can be achieved using methyl iodide or a similar methylating agent under basic conditions.

Attachment of the Thiophen-2-ylmethyl Group: This step involves the nucleophilic substitution reaction where the thiophen-2-ylmethyl group is introduced using a suitable thiophene derivative and a base.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine: It could be investigated for its potential therapeutic effects in treating diseases.

Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations and Research Findings

Core Heterocycle Influence :

- Pyridazine derivatives (target compound, Compound 6, BJ53992) exhibit moderate synthetic yields (45% for Compound 6 vs. 78% for the thiazolopyrimidine analog), suggesting that pyridazine cores may require optimized reaction conditions .

- The tetrazine analog demonstrates distinct electronic properties due to its electron-deficient core, which could favor applications in photodynamic therapy or click chemistry.

Substituent Effects: Thiophene positioning (2- vs. 3-) in the target compound and BJ53992 may alter binding interactions. For example, thiophen-2-ylmethyl could enhance steric complementarity with proteasome active sites compared to triazole-linked thiophen-3-yl groups . Bulky substituents (e.g., benzyl in Compound 6) reduce synthetic efficiency but improve target specificity, as seen in Trypanosoma cruzi studies .

Pharmacological Relevance: Pyridazine carboxamides are frequently explored as proteasome inhibitors, with Compound 6 showing explicit activity against Trypanosoma cruzi . Thiazolopyrimidine derivatives highlight the broader applicability of nitrogen-containing heterocycles in drug design, though their mechanisms may differ from pyridazines.

Biological Activity

1-Methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a dihydropyridazine core with a methyl group and a thiophenylmethyl substituent. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 252.30 g/mol |

| Solubility | Soluble in DMSO |

| Log P | 1.5 |

| Melting Point | Not available |

Antitumor Activity

Research indicates that derivatives of pyridazine compounds exhibit notable antitumor activity. A study explored the effects of various pyridazine derivatives on cancer cell lines, revealing that compounds with specific substitutions showed enhanced cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

Pyridazine derivatives have also been linked to anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. In vitro studies demonstrated that certain derivatives reduced the expression of TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

Some studies have reported that related compounds exhibit antimicrobial properties. For example, pyrazole-based compounds have shown significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics . Although specific data on the thiophenylmethyl derivative is limited, its structural similarities to known active compounds imply potential efficacy.

Structure-Activity Relationship (SAR)

The biological activity of 1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide can be influenced by various structural modifications:

- Substituents on the Pyridazine Ring : Modifications at the 1 or 6 positions can enhance or reduce biological activity.

- Functional Groups : The presence of electron-withdrawing or electron-donating groups can significantly impact the compound's reactivity and interaction with biological targets.

- Hydrophobicity : Log P values indicate how well the compound can permeate cell membranes, influencing its bioavailability and efficacy.

Table 2: SAR Overview

| Modification | Effect on Activity |

|---|---|

| Methyl Group at Position 1 | Increases lipophilicity |

| Thiophenylmethyl Substitution | Potentially enhances binding |

| Electron-Withdrawing Groups | May enhance reactivity |

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of pyridazine derivatives in combination with doxorubicin. The results indicated a synergistic effect, particularly in triple-negative breast cancer models, highlighting the potential for these compounds in combination therapies .

Case Study 2: Anti-inflammatory Mechanism

In another study, researchers examined the anti-inflammatory effects of pyridazine derivatives in animal models of arthritis. The results demonstrated a significant reduction in joint swelling and pain, attributed to decreased levels of inflammatory markers .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide?

- Methodological Answer : A common approach involves refluxing intermediates with acetic acid and acetic anhydride (1:1) in the presence of sodium acetate as a catalyst. For example, thiophene-containing carboxamides can be synthesized by reacting ethyl carboxylate intermediates with amines (e.g., thiophen-2-ylmethylamine) under reflux conditions (8–10 hours, 427–428 K), yielding pale crystals after recrystallization in ethyl acetate-ethanol (3:2) . Key intermediates like ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (AldrichCPR PHB00274) are often used, with yields optimized to ~78% via controlled reaction times and stoichiometry .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- X-ray crystallography : Resolves molecular conformation (e.g., puckered pyridazine rings, dihedral angles between fused rings) .

- NMR/IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1670 cm⁻¹) and proton environments (e.g., thiophene CH₂ protons at δ 4.5–5.0 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks for intermediates like C₁₃H₁₃N₃O₂S).

Q. What are the key intermediates in synthesizing this compound?

- Methodological Answer : Critical intermediates include:

- Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate : Synthesized via cyclization of keto-esters, confirmed by NMR (δ 1.3 ppm for ethyl CH₃) .

- Thiophen-2-ylmethylamine : Used to introduce the thiophene moiety via nucleophilic substitution .

- 5-Oxo-1,6-dihydropyridazine precursors : Formed by cyclocondensation of hydrazines with β-keto esters .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at 253–273 K to prevent oxidation of the dihydropyridazine ring.

- Handling : Use anhydrous solvents (e.g., DMF, acetonitrile) to avoid hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, while reaction path searches identify energetically favorable pathways. For example, ICReDD’s hybrid computational-experimental framework reduces trial-and-error by simulating reaction conditions (e.g., solvent effects on cyclization) and validating outcomes with experimental yields . Machine learning models trained on spectral databases (e.g., NMR shift prediction) further refine synthetic protocols .

Q. What reactor design considerations improve yield in scaled-up synthesis?

- Methodological Answer :

- Membrane reactors : Enhance separation of byproducts (e.g., sulfur from thiadiazole cyclization) .

- Continuous-flow systems : Minimize decomposition of heat-sensitive intermediates (e.g., diazo compounds) .

- Process control : Real-time monitoring via in-situ FTIR or Raman spectroscopy adjusts parameters (e.g., pH, temperature) to maintain optimal reaction kinetics .

Q. How can contradictions in spectral or crystallographic data be resolved?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., GIAO-DFT) to resolve ambiguities .

- High-resolution X-ray diffraction : Clarifies bond-length discrepancies (e.g., C=O vs. C–N distances in carboxamide groups) .

- Dynamic NMR : Detects conformational flexibility (e.g., thiophene-CH₂ rotation) causing split peaks .

Q. What in silico models predict the bioactivity of this compound?

- Methodological Answer :

- Molecular docking : Screens against target proteins (e.g., kinases, GPCRs) using PyMOL or AutoDock. The thiophene moiety’s π-π stacking potential enhances binding affinity .

- QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with antimicrobial or antitumor activity .

- ADMET prediction : Estimates pharmacokinetics (e.g., logP ~2.1 for optimal blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.